![molecular formula C13H12N2OS B5864353 2-{[(3-methyl-2-thienyl)methylene]amino}benzamide](/img/structure/B5864353.png)
2-{[(3-methyl-2-thienyl)methylene]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-methyl-2-thienyl)methylene]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MTB, and it has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of MTB is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MTB has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, MTB has been reported to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects. In cancer cells, MTB has been reported to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In neurons, MTB has been shown to protect against oxidative stress and prevent neuronal death. In addition, MTB has been reported to have antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
MTB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to have a high purity. MTB has also been shown to have potent biological activity in various assays. However, there are also some limitations to using MTB in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of MTB is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on MTB. One direction is to further investigate the mechanism of action of MTB. Understanding how MTB works at the molecular level could provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of MTB. This could help determine the optimal dosage and administration route for MTB in various applications. Additionally, further studies could be conducted to investigate the potential applications of MTB in other areas, such as antiviral activity or anti-inflammatory activity.
Conclusion:
In conclusion, 2-{[(3-methyl-2-thienyl)methylene]amino}benzamide, also known as MTB, is a chemical compound that has potential applications in various fields. It can be synthesized through different methods, and it has been shown to have potent biological activity in various assays. MTB has been studied for its potential applications in cancer research, neuroprotection, and antifungal activity. Although there are some limitations to using MTB in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
MTB can be synthesized through different methods, including the reaction of 2-aminobenzamide with 3-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. This method has been reported to yield a high purity of MTB. Another method involves the reaction of 2-aminobenzamide with 3-methyl-2-thiophene carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method has also been reported to yield a high purity of MTB.
Wissenschaftliche Forschungsanwendungen
MTB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antifungal activity. In cancer research, MTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MTB has also been studied for its potential neuroprotective effects. It has been reported to protect neurons from oxidative stress and prevent neuronal death in vitro and in vivo. In addition, MTB has been shown to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-6-7-17-12(9)8-15-11-5-3-2-4-10(11)13(14)16/h2-8H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYRFWUDDRHFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
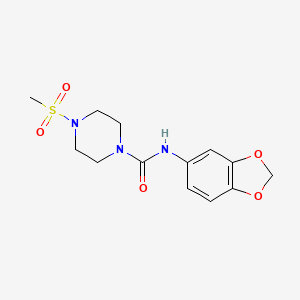
![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)
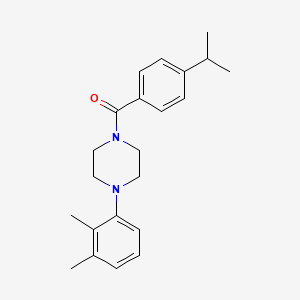
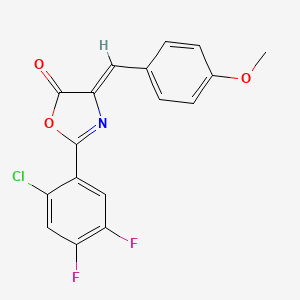
![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
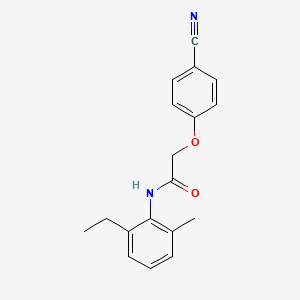
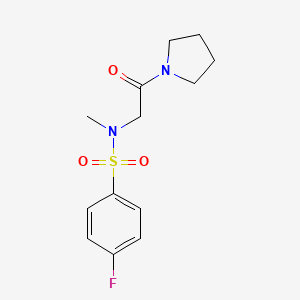
![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)
![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)